Diphenylphosphine oxide
Overview
Description
Synthesis Analysis
DPPO can be synthesized through various methods, including the reaction of diphenyl ether with phosphorus compounds followed by hydrolysis, as demonstrated by Wellala and Guan (2015), who synthesized a secondary phosphine oxide (SPO) from diphenyl ether through ortho-lithiation, phosphorylation, and hydrolysis, proving its efficacy as a preligand for nickel-catalyzed cross-coupling reactions (Wellala & Guan, 2015). Additionally, a variety of chiral auxiliaries based on diphenylphosphine oxides have been synthesized for asymmetric synthesis, showcasing the versatility of DPPO derivatives in stereocontrolled organic synthesis (O’Brien & Warren, 1996).
Molecular Structure Analysis
The molecular structure of DPPO derivatives has been extensively studied, revealing their capability to act as ligands in complex metal catalysts. Schmid et al. (1991) reported the synthesis of axially dissymmetric diphosphines, demonstrating the structural diversity achievable with DPPO frameworks (Schmid et al., 1991).
Chemical Reactions and Properties
DPPO and its derivatives participate in a wide range of chemical reactions. For instance, Fujimoto et al. (2017) synthesized diphenylphosphine-oxide-fused NiII porphyrin, highlighting DPPO's role in modifying electronic properties of porphyrins (Fujimoto et al., 2017). Similarly, the multifunctional properties of a phosphine oxide-diphenylamine hybrid compound were explored by Liu et al. (2014), who demonstrated its application as a high-performance fluorescent emitter and host for OLEDs (Liu et al., 2014).
Physical Properties Analysis
The physical properties of DPPO, including its melting point, boiling point, and solubility, are crucial for its application in various chemical processes. The synthesis methods and subsequent modifications of DPPO significantly influence these properties, tailoring them for specific applications.
Chemical Properties Analysis
DPPO is characterized by its phosphorus-oxygen double bond, which imparts unique chemical properties, including its reactivity towards nucleophiles and electrophiles. The diverse reactivity profiles of DPPO derivatives enable their use in a wide range of chemical transformations, such as organophotoredox-catalyzed reactions, demonstrated by Singsardar et al. (2018) in the phosphonylation of 2 H-indazoles (Singsardar et al., 2018).
Scientific Research Applications
1. Flame Retardant Application in Epoxy Resin
- Summary of the Application: Diphenylphosphine Oxide Derivative (DPO-H) is synthesized and used as a reactive flame retardant in epoxy resin . The introduction of DPO-H enhances the transparency of the epoxy resin and increases its flame retardation and carbon formation .
- Methods of Application: 4,4’-Diaminodiphenylsulfone (DDS) is used as the curing agent and DPO-H is used as the reactive flame retardant and co-curing to prepare the flame-retardant epoxy resins with different P contents . The flame-retardant epoxy resin samples are investigated by limit oxygen index (LOI) test, vertical burning (UL-94) testing, cone calorimetry test, and thermogravimetric analysis (TGA) .
- Results or Outcomes: The flame-retardant epoxy resin sample with P content of 0.5 wt% can reach UL-94 V-0 rate, and LOI value increased to 29.6% . The introduction of DPO-H can inhibit the pyrolysis of epoxy resin effectively .
2. Synthesis and Properties of Polyimides
- Summary of the Application: A fluorinated diamine, (2,5-bis (4-amino-3-trifluoromethylphenoxy)phenyl)diphenyl-phosphine oxide (2), is synthesized and used to prepare a series of polyimides with side diphenylphosphine oxide and trifluoromethyl groups .
- Methods of Application: The polyimides are prepared by the high-temperature one-pot polymerization of diamine 2 with several commercial aromatic dianhydrides . The resulting polyimides exhibit excellent solubility in common organic solvents and are easily processed into light color transparent films .
- Results or Outcomes: The polyimides show good thermal stability with the glass transition temperatures from 246 to 286 °C . The limiting oxygen index values of them exceed 38.3% . They also display low water absorption (0.89—1.32%) and good mechanical properties (tensile strength: 72.3—153.24 MPa, Young’s modulus: 1.4—2.3 GPa, elongation at break: 6.9—12.5%) .
3. Ligand for Buchwald-Hartwig Cross Coupling Reaction
- Summary of the Application: Diphenylphosphine oxide is used as a ligand in Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely used in the synthesis of various organic compounds .
- Methods of Application: The reaction involves the use of a palladium catalyst and a base, along with the diphenylphosphine oxide ligand .
- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-nitrogen bond, which is a key structural element in many organic compounds .
4. Hydrophosphonylations
- Summary of the Application: Diphenylphosphine oxide is used in hydrophosphonylation reactions . These reactions involve the addition of phosphonate groups to a substrate .
- Methods of Application: The reaction typically involves the use of a metal catalyst, a phosphonate reagent, and the substrate .
- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-phosphorus bond, which can be useful in the synthesis of various organophosphorus compounds .
5. Suzuki-Miyaura Coupling
- Summary of the Application: Diphenylphosphine oxide is used as a ligand in Suzuki-Miyaura Coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .
- Methods of Application: The reaction involves the use of a palladium catalyst, a boronic acid or ester, an organic halide, and the diphenylphosphine oxide ligand .
- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a fundamental structural element in organic chemistry .
6. Preparation of Triarylphosphine Oxides
- Summary of the Application: Diphenylphosphine oxide is used in the preparation of triarylphosphine oxides . These compounds are important in various chemical reactions as ligands and catalysts .
- Methods of Application: The preparation involves the reaction of diphenylphosphine oxide with an aryl halide in the presence of a base .
- Results or Outcomes: The outcome of this reaction is the formation of a triarylphosphine oxide .
7. Preparation of Alkenyldiphenylphosphine Oxides
- Summary of the Application: Diphenylphosphine oxide is used in the preparation of alkenyldiphenylphosphine oxides . These compounds are useful in various organic transformations .
- Methods of Application: The preparation involves the reaction of diphenylphosphine oxide with an alkenyl halide in the presence of a base .
- Results or Outcomes: The outcome of this reaction is the formation of an alkenyldiphenylphosphine oxide .
8. Horner-Wittig Reagents
- Summary of the Application: Diphenylphosphine oxide is used in the preparation of Horner-Wittig reagents . These reagents are used in the Horner-Wittig reaction, a method for the synthesis of alkenes .
- Methods of Application: The preparation involves the reaction of diphenylphosphine oxide with an alkyl halide in the presence of a base .
- Results or Outcomes: The outcome of this reaction is the formation of a Horner-Wittig reagent .
Safety And Hazards
Future Directions
properties
IUPAC Name |
oxo(diphenyl)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPJFKYCVYXDJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60422562 | |
Record name | Diphenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60422562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylphosphine oxide | |
CAS RN |
4559-70-0 | |
Record name | Diphenylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60422562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (phenylphosphoroso)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLPHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXW49HG6X3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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